molecular formula C17H17N3O B2956958 1-ethyl-3-(1H-indol-3-yl)-1-phenylurea CAS No. 941987-58-2

1-ethyl-3-(1H-indol-3-yl)-1-phenylurea

Cat. No. B2956958
CAS RN: 941987-58-2
M. Wt: 279.343
InChI Key: JAEQDUVAJLIWFF-UHFFFAOYSA-N
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Description

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for treating various disorders .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . Various methods have been developed for the synthesis of indole derivatives .


Molecular Structure Analysis

Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . They offer access to complex molecules through multicomponent reactions .


Chemical Reactions Analysis

Indole derivatives are ideal precursors for the synthesis of active molecules . Multicomponent reactions offer access to complex molecules .

Scientific Research Applications

Urease Inhibition

A study described the synthesis of novel indole-based oxadiazole scaffolds, including derivatives related to 1-ethyl-3-(1H-indol-3-yl)-1-phenylurea. These compounds were evaluated for their in vitro inhibitory potential against the urease enzyme and exhibited potent inhibition. The kinetic analysis of enzyme inhibition demonstrated that one of the compounds acted as a competitive inhibitor with a low inhibition constant (Ki value 0.003 μM), indicating high efficacy. This research suggests the potential use of these molecules in therapeutic applications targeting conditions related to urease activity, such as certain types of infections and ulcers. Hemolytic studies indicated mild cytotoxicity towards cell membranes, suggesting a favorable therapeutic index (Nazir et al., 2018).

Corrosion Inhibition

Another study investigated 3-amino alkylated indoles, structurally similar to this compound, for their effectiveness as corrosion inhibitors for mild steel in 1M HCl. The indole derivatives exhibited high inhibition efficiency, attributed to their adsorption on the steel surface, which was confirmed through various analytical techniques, including electrochemical studies and surface morphology analysis. These findings highlight the potential application of indole-based compounds in protecting metals from corrosion, particularly in industrial settings where acid corrosion is a common issue (Verma et al., 2016).

Antimicrobial Activity

Research on indole semicarbazones, which share structural features with this compound, demonstrated their synthesis and evaluation for antimicrobial activity. Some compounds in this series showed good antifungal activity against Candida albicans and Candida rugosa, as well as moderate activity against various bacteria, including Bacillus subtilis and Escherichia coli. These results suggest the potential for developing new antimicrobial agents from indole-based structures (Vijaya Laxmi & Rajitha, 2010).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exerted by the compound.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects, depending on the specific activity and the context within which the compound is acting.

Future Directions

The future directions in the field of indole derivatives involve the development of novel methods of synthesis and the exploration of their biological activities .

properties

IUPAC Name

1-ethyl-3-(1H-indol-3-yl)-1-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-2-20(13-8-4-3-5-9-13)17(21)19-16-12-18-15-11-7-6-10-14(15)16/h3-12,18H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEQDUVAJLIWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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